molecular formula C24H16FN5O2 B2702933 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 919865-71-7

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2702933
CAS No.: 919865-71-7
M. Wt: 425.423
InChI Key: KGMMDQOPWNYPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a biphenyl carboxamide moiety in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O2/c25-19-10-12-20(13-11-19)30-22-21(14-27-30)24(32)29(15-26-22)28-23(31)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMDQOPWNYPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by condensation with formamide to introduce the pyrimidine ring.

    Introduction of the Biphenyl Carboxamide Moiety: The biphenyl carboxylic acid is converted to its acid chloride using reagents like thionyl chloride, followed by coupling with the pyrazolo[3,4-d]pyrimidine intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

    Quality Control: Implementing rigorous analytical methods like HPLC, NMR, and mass spectrometry to monitor the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be achieved using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C20H16FN5O4
  • Molecular Weight: 409.4 g/mol
  • CAS Number: 899737-71-4

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, particularly those resistant to conventional therapies. For instance, studies have demonstrated that compounds with similar structures can effectively target the epidermal growth factor receptor (EGFR), a common target in cancer treatment.

A recent study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-proliferative activity against the NCI 60 cancer cell lines. The results showed promising activity, suggesting that this compound could serve as a lead for developing novel anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases involved in cancer progression. For example, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency against specific kinases like EGFR and others involved in tumor growth and metastasis .

Anti-inflammatory Properties

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory properties. Compounds within this class have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic conditions. The structural features of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide may contribute to these effects through specific interactions with inflammatory mediators .

Synthesis and Functionalization

The synthesis of pyrazolo[3,4-d]pyrimidines has evolved significantly over recent years, with various methods developed to enhance yield and purity. New synthetic routes allow for the introduction of different substituents that can modulate biological activity and improve pharmacokinetic properties. This versatility is crucial for drug development as it enables the tailoring of compounds to achieve desired therapeutic effects while minimizing side effects .

Case Study 1: EGFR-TK Inhibition

A notable study focused on designing new pyrazolo[3,4-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors (TKIs). The synthesized compounds were evaluated for their binding affinity and inhibitory activity against EGFR. Results indicated that certain derivatives exhibited low nanomolar IC50 values, demonstrating their potential as effective anticancer agents targeting EGFR-mediated pathways .

Case Study 2: Anti-inflammatory Activity

Another research effort explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines in a murine model of inflammation. The compound was administered to assess its ability to reduce inflammatory markers such as cytokines and prostaglandins. The findings revealed a significant reduction in inflammation-related biomarkers compared to controls, highlighting its therapeutic promise in inflammatory diseases .

Mechanism of Action

The mechanism by which N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazolo[3,4-d]pyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(1-(4-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

  • Fluorophenyl Group : The presence of a fluorine atom enhances the compound’s metabolic stability and binding affinity compared to its chloro and methyl analogs.
  • Biological Activity : Exhibits unique pharmacological profiles due to the specific interactions facilitated by the fluorophenyl group.

This detailed overview provides a comprehensive understanding of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1’-biphenyl]-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is part of a broader class of pyrazolo-pyrimidine derivatives known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H14FN5O2C_{22}H_{14}FN_{5}O_{2} with a molecular weight of 399.4 g/mol. The structure features a pyrazolo-pyrimidine core linked to a biphenyl carboxamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC22H14FN5O2
Molecular Weight399.4 g/mol
CAS Number919844-60-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cancer progression, including BRAF(V600E), which is crucial for the treatment of certain types of melanoma. Additionally, the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antitumor Activity

Research indicates that pyrazolo-pyrimidine derivatives exhibit significant antitumor effects. For instance, studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth and survival.

  • Case Study : A study evaluated several pyrazolo derivatives for their inhibitory effects on BRAF(V600E) and reported IC50 values indicating potent activity against this target. The findings suggest that this compound may be effective in treating BRAF-mutant cancers.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

  • Research Findings : In vitro assays demonstrated that the compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages, highlighting its potential as an anti-inflammatory agent.

Antibacterial Activity

The antibacterial properties of pyrazolo derivatives have also been explored. Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death.

Summary of Research Findings

Biological ActivityEffectivenessReferences
AntitumorHigh (IC50 < 10 µM) ,
Anti-inflammatoryModerate,
AntibacterialModerate to High ,

Q & A

Q. Table 1. Pharmacokinetic Parameters Across Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)
Mouse15.82.14.288.0
Rat36.69.01.6711.2
Dog2.444.316.355.8
Monkey13.95.86.572.4
Data adapted from preclinical PK studies of structurally related MET inhibitors .

Q. Table 2. Impact of Amine Substituents on Synthetic Yield

Amine TypePurification MethodYield (%)Purity (%)
CyclooctylFlash Chromatography50>95
Decahydronaphthalen-1-ylTriple Precipitation84>98
Tetrahydronaphthalen-1-ylFlash Chromatography69>97
Data from biphenyl carboxamide derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.